N-[(furan-2-yl)methyl]-2-({7-oxo-5-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide
Description
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[(7-oxo-5-phenyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O3S/c24-15-9-14(12-5-2-1-3-6-12)23-17(20-15)21-22-18(23)27-11-16(25)19-10-13-7-4-8-26-13/h1-9H,10-11H2,(H,19,25)(H,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAVOYRDVEAOAFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)NC3=NN=C(N23)SCC(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Comparisons
The target compound differs from its closest analogs in two key aspects:
Core Heterocycle: Unlike triazole-based analogs (e.g., 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides), it incorporates a fused triazolo[4,3-a]pyrimidine system. This increases aromaticity and may enhance metabolic stability .
Substituents: The phenyl group at position 5 and the 7-oxo moiety are unique to this compound. Similar compounds often feature halogens (e.g., Cl, F) or methoxy groups on the phenyl ring, which are known to modulate anti-exudative activity .
Table 1: Structural Features of Key Analogs
Pharmacological Activity
The anti-exudative activity (AEA) of sulfanyl-acetamide derivatives is highly structure-dependent:
- Triazole Analogs : Compounds with electron-withdrawing groups (e.g., nitro, chlorine) on the phenyl ring exhibit AEA values of 45–72% at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg) .
Structure-Activity Relationships (SAR)
Key SAR insights from analogous compounds:
Furan-2-yl Group : Essential for activity; removal reduces AEA by >50% .
Sulfanyl Linker : Critical for binding to inflammatory targets (e.g., COX-2); replacement with ether or amine groups diminishes potency .
Phenyl Substituents: Electron-withdrawing groups (e.g., NO₂, Cl) enhance AEA, while bulky groups (e.g., ethyl) reduce bioavailability .
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